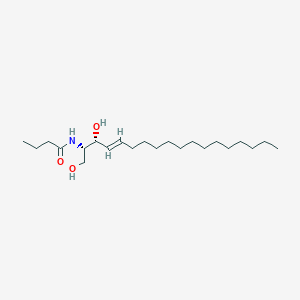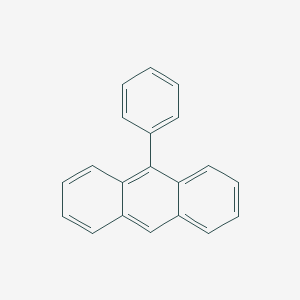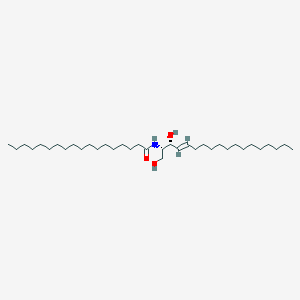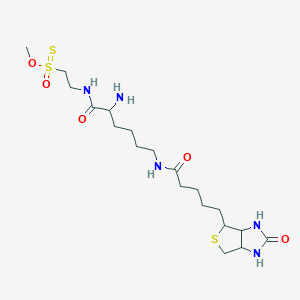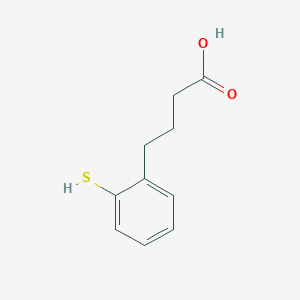
N-Phenylpicolinamide
概要
説明
N-Phenylpicolinamide is a chemical compound with the CAS Number: 10354-53-7 . Its IUPAC name is N-phenyl-2-pyridinecarboxamide . The molecular weight of N-Phenylpicolinamide is 198.22 .
Synthesis Analysis
The synthesis of N-Phenylpicolinamide derivatives has been explored in the context of developing mGlu4 ligands with improved affinity and metabolic stability . The N,N-disubstituted picolinamides can be easily obtained from primary amines after convenient condensation with picolinic acid and coupling with cyclic ethers .
Molecular Structure Analysis
The InChI code for N-Phenylpicolinamide is 1S/C12H10N2O/c15-12(11-8-4-5-9-13-11)14-10-6-2-1-3-7-10/h1-9H,(H,14,15) . This indicates that the molecule is composed of 12 carbon atoms, 10 hydrogen atoms, 2 nitrogen atoms, and 1 oxygen atom .
Physical And Chemical Properties Analysis
N-Phenylpicolinamide is a solid at room temperature . It has a density of 1.2±0.1 g/cm^3 . The boiling point is 265.8±13.0 °C at 760 mmHg . The vapor pressure is 0.0±0.5 mmHg at 25°C .
科学的研究の応用
Development of mGlu4 Ligands
N-Phenylpicolinamide derivatives have been explored to develop ligands for metabotropic glutamate receptor 4 (mGlu4). This receptor has received great attention due to its potential benefits in treating numerous brain disorders, such as Parkinson’s disease (PD) .
Researchers have synthesized and evaluated a series of new N-Phenylpicolinamide derivatives, aiming to develop an mGlu4 ligand with enhanced affinity and improved metabolic stability . The structure-affinity relationship study discovered a number of compounds with low nanomolar (nM) affinity to mGlu4 . The dideuteriumfluoromethoxy modified compound 24 was identified as a promising mGlu4 ligand, demonstrating enhanced affinity, improved in vitro microsomal stability, good selectivity, and good permeability .
Synthesis of Sorafenib Derivatives
N-Phenylpicolinamide has also been used in the design and synthesis of sorafenib derivatives . Sorafenib is a kinase inhibitor drug approved for the treatment of primary kidney cancer, advanced primary liver cancer, and radioactive iodine resistant advanced thyroid carcinoma .
Two series of phenylpicolinamide sorafenib derivatives were designed and synthesized . These derivatives were evaluated for their half-maximal inhibitory concentration (IC50) values against three cancer cell lines (A549, Hela, and MCF-7) and VEGFR2/KDR, BRAF, and CRAF kinases .
Safety and Hazards
将来の方向性
N-Phenylpicolinamide and its derivatives have potential applications in treating numerous brain disorders, such as Parkinson’s disease (PD) . The development of an mGlu4 ligand with enhanced affinity and improved metabolic stability is a promising future direction . Furthermore, N-phenethyl-5-phenylpicolinamide, a related compound, has shown potential in alleviating inflammation in acute lung injury .
作用機序
Target of Action
N-Phenylpicolinamide (N5P) is a newly synthesized compound that primarily targets the Hypoxia-inducible factor 1-alpha (HIF-1α), a transcription factor that plays a crucial role in cellular response to hypoxia . It also targets the lipid-transfer protein Sec14p .
Mode of Action
N5P interacts with its targets by inhibiting their activity. It effectively reduces the expression levels of HIF-1α .
Biochemical Pathways
The inhibition of HIF-1α by N5P affects the HIF-1α/glycolysis/ASIC1a signaling pathway . This pathway is involved in the regulation of cellular metabolism under hypoxic conditions. By inhibiting HIF-1α, N5P can decrease the levels of glycolysis proteins GLUT1 and HK2, as well as ASIC1a .
Pharmacokinetics
Studies have shown that modifications to the n-phenylpicolinamide structure, such as the addition of a dideuteriumfluoromethoxy group, can enhance the compound’s affinity and improve its in vitro microsomal stability .
Result of Action
The action of N5P leads to a decrease in the levels of lactic acid in lung tissue and arterial blood, and inflammatory factors IL-1β and IL-6 levels in serum . These changes were observed in primary alveolar macrophages and RAW264.7 macrophages . This suggests that N5P may alleviate inflammation in acute lung injury (ALI) through the HIF-1α/glycolysis/ASIC1a signaling pathway .
Action Environment
The action of N5P can be influenced by environmental factors such as the presence of lipopolysaccharide (LPS), which is recognized as an important participant in the pathogenesis of sepsis and may induce ALI . The efficacy of N5P in alleviating inflammation in ALI was observed when it was administered prior to LPS administration
特性
IUPAC Name |
N-phenylpyridine-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O/c15-12(11-8-4-5-9-13-11)14-10-6-2-1-3-7-10/h1-9H,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVBHRBMWXDCRHZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)C2=CC=CC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20427270 | |
| Record name | N-Phenylpicolinamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20427270 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Phenylpicolinamide | |
CAS RN |
10354-53-7 | |
| Record name | N-Phenylpicolinamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20427270 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are some of the synthetic routes used to produce N-Phenylpicolinamide and its derivatives?
A1: N-Phenylpicolinamide derivatives can be synthesized through various multi-step reactions. One common approach utilizes 3,6-dichloro-pyridine-2-methane acid as a starting material. This method involves amidation, diazanyl substitution, cyclocondensation, and hydrolysis reactions to achieve the final compound []. Another route employs 6-bromopyridine-2-methane acid as a starting material, utilizing amidation, diazanyl substitution, and condensation reactions to yield pyridinehydrazone Schiff base ligands [].
Q2: What is the significance of the N-phenyl group in N-Phenylpicolinamide in terms of its activity as a ligand?
A2: The N-phenyl group in N-Phenylpicolinamide plays a crucial role in its interaction with metal centers, influencing its activity as a ligand. For example, in the development of mGlu4 ligands, modifications to the N-phenyl group within N-phenylpicolinamide derivatives significantly impact the compound's affinity and metabolic stability [].
Q3: How does N-Phenylpicolinamide contribute to the properties of Gadolinium (Gd) complexes used as potential MRI contrast agents?
A3: N-Phenylpicolinamide is used to functionalize DTPA-bis(amides) which can then form complexes with Gadolinium (Gd). These complexes, denoted as [Gd(1)()]·x (2a-e), have been investigated for their potential as MRI contrast agents []. The N-phenylpicolinamide functionalization influences the solubility of these complexes and contributes to their relaxivity properties, which are crucial for their effectiveness as contrast agents [].
Q4: What are the structural characteristics of N-Phenylpicolinamide, and how are they confirmed?
A4: N-Phenylpicolinamide exists primarily in the keto form and displays a nearly planar molecular structure []. This structural characteristic, along with other details about bond lengths and angles, is confirmed through techniques like single-crystal X-ray diffraction []. Furthermore, spectroscopic methods such as IR, 1H NMR, 13C NMR, and MS are routinely used to characterize N-Phenylpicolinamide and its derivatives [, ].
Q5: How does N-Phenylpicolinamide contribute to the catalytic activity of iridium complexes in the context of formic acid dehydrogenation?
A5: N-Phenylpicolinamide acts as a ligand in Cp*Ir catalysts, which are known for their efficiency in dehydrogenating formic acid in aqueous solutions. Notably, the catalyst incorporating the N-Phenylpicolinamide ligand demonstrates a remarkable turnover frequency (TOF) of 118,000 h-1 at 60°C, highlighting its effectiveness in this reaction []. This catalytic activity is attributed to the ligand's ability to enhance both the activity and stability of the iridium complex [].
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


